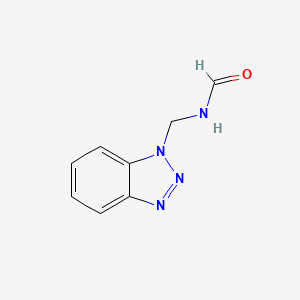

1-(Formamidomethyl)-1H-benzotriazole

Description

Significance of N-Substituted Benzotriazoles as Synthetic Scaffolds in Organic Chemistry

N-substituted benzotriazoles are highly significant in organic synthesis due to their versatility as synthetic scaffolds. The benzotriazole (B28993) group can be easily introduced into a molecule and later removed or replaced, making it an ideal "synthetic auxiliary". researchgate.netufl.edu This characteristic allows chemists to construct complex molecular architectures with high efficiency and control.

One of the key features of N-substituted benzotriazoles is the ability of the benzotriazole group to stabilize an adjacent carbocation or carbanion, facilitating a wide range of reactions. For instance, N-(α-aminoalkyl)benzotriazoles and N-(α-amidoalkyl)benzotriazoles are stable, crystalline solids that can be readily prepared and used in the synthesis of various nitrogen-containing compounds. The benzotriazole moiety in these compounds can be displaced by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. ufl.edu

The versatility of N-substituted benzotriazoles is further highlighted by their application in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. lupinepublishers.comlupinepublishers.com They also play a crucial role in acylation, aroylation, and substitution reactions. lupinepublishers.comlupinepublishers.com For example, N-acylbenzotriazoles are effective acylating agents, offering advantages over traditional acid chlorides in peptide synthesis. lupinepublishers.comgsconlinepress.com

Table 1: Applications of N-Substituted Benzotriazoles in Organic Synthesis

| Application | Description |

|---|---|

| Heterocyclic Synthesis | Used as building blocks for the construction of various monocyclic and bicyclic heterocyclic compounds. lupinepublishers.comlupinepublishers.com |

| Acylation Reactions | N-acylbenzotriazoles serve as stable and efficient acylating agents for N-, O-, C-, and S-acylations. nih.gov |

| Peptide Synthesis | Utilized in peptide chemistry as coupling reagents, offering good yields and enantiopurity. lupinepublishers.com |

| Aminoalkylation | Benzotriazole-mediated amino-, amido-, alkoxy-, and alkylthio-alkylation reactions are used to introduce functional groups. nih.gov |

| Formation of Carbanions | The benzotriazole group can be cleaved to generate carbanions, which can then react with various electrophiles. acs.org |

| Synthesis of 1,3-Dipoles | N-substituted benzotriazoles can act as synthons for 1,3-dipoles in cycloaddition reactions. rsc.org |

Historical Context of Benzotriazole-Mediated Transformations

The use of benzotriazole as a synthetic auxiliary in organic chemistry was first reported in the 1980s. lupinepublishers.comlupinepublishers.com Since then, its application has expanded significantly, leading to the development of a wide array of synthetic methodologies. The pioneering work in this area demonstrated the unique ability of the benzotriazole ring to act as a versatile leaving group, facilitating reactions that were otherwise difficult to achieve. researchgate.net

Early research focused on the reactions of benzotriazole with aldehydes and other carbonyl compounds, leading to the formation of stable intermediates that could be further transformed. rsc.orgrsc.org For example, the reaction of benzotriazole with aldehydes and thionyl chloride was shown to produce 1-(benzotriazol-1-yl)-1-chloroalkanes, which are reactive intermediates for nucleophilic substitution. rsc.orgpsu.edu

Over the years, the scope of benzotriazole-mediated transformations has grown to include a vast number of reactions, solidifying the status of benzotriazole as an indispensable tool in the synthetic organic chemist's toolbox. The development of these methods has enabled the synthesis of a diverse range of compounds, from simple organic molecules to complex natural products and pharmaceuticals. nih.govnih.gov The continuous exploration of the reactivity of benzotriazole and its derivatives, including 1-(Formamidomethyl)-1H-benzotriazole, promises to yield even more innovative synthetic strategies in the future.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c13-6-9-5-12-8-4-2-1-3-7(8)10-11-12/h1-4,6H,5H2,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDGAMZNNDGYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397362 | |

| Record name | 1-(Formamidomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87022-36-4 | |

| Record name | 1-(Formamidomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Formamidomethyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 1 Formamidomethyl 1h Benzotriazole Reactivity and Analogous Benzotriazole Transformations

Role of the Benzotriazolyl Moiety as an Activating Group and Leaving Group

The benzotriazolyl group is a highly effective synthetic auxiliary due to its dual capacity to act as both an activating group and a proficient leaving group. lupinepublishers.comnih.gov This dual nature allows for the facile introduction of the benzotriazole (B28993) moiety into a molecule and its subsequent displacement by a variety of nucleophiles. lupinepublishers.com

As an activating group , the electron-withdrawing nature of the triazole ring system enhances the reactivity of adjacent atoms. For instance, in N-acylbenzotriazoles, the carbonyl carbon is rendered more electrophilic, making these compounds excellent acylating agents for N-, O-, C-, and S-acylations. nih.gov Similarly, in compounds like 1-(formamidomethyl)-1H-benzotriazole, the benzotriazolyl group can activate the adjacent methylene (B1212753) group, facilitating reactions at this position.

The benzotriazole anion is a good leaving group , a property attributed to its stability, which is a consequence of the aromaticity of the benzotriazole ring and the ability of the three nitrogen atoms to delocalize the negative charge. ipindexing.com This characteristic is exploited in numerous synthetic transformations where the benzotriazolyl moiety is displaced by nucleophiles. For example, the benzotriazolyloxy group (BtO⁻) has been shown to be a competent leaving group from sp³ carbon centers in substitution reactions with various nucleophiles. beilstein-journals.org

The utility of benzotriazole as a leaving group is evident in the following generalized reaction scheme:

| Reactant | Nucleophile (Nu⁻) | Product | Leaving Group |

| R-Bt | R'⁻ | R-R' | Bt⁻ |

| R-CO-Bt | R'NH₂ | R-CO-NHR' | Bt⁻ |

| R-CH₂-Bt | CN⁻ | R-CH₂-CN | Bt⁻ |

This table illustrates the displacement of the benzotriazolyl (Bt) group by various nucleophiles.

Studies on Tautomeric Forms and Their Influence on Reactivity

N-substituted benzotriazoles can exist in different tautomeric forms, which can significantly influence their chemical reactivity. researchgate.net Benzotriazole itself exhibits tautomerism, with the 1H- and 2H-forms being the most relevant. researchgate.net The 1H-tautomer is generally the more stable and predominant form at room temperature in both the gas phase and in solution. researchgate.net

For N-substituted benzotriazoles, the position of the substituent on the triazole ring determines the specific tautomer. In the case of this compound, the substituent is on the N1 position. The electronic structure and relative stabilities of these tautomers have been investigated using methods such as UV photoelectron spectroscopy and ab initio calculations. researchgate.net

The different tautomers exhibit distinct electronic and steric properties, which in turn affect their reactivity. For instance, the N1- and N2-substituted isomers can display different reactivity patterns in reactions with electrophiles and nucleophiles. The mode of attachment of the substituent to the benzotriazole residue has been shown to affect the conjugation between the benzene (B151609) and triazole rings. researchgate.net

| Tautomer | Relative Stability | Key Structural Feature |

| 1H-benzotriazole | More stable | Proton on N1 |

| 2H-benzotriazole | Less stable | Proton on N2 |

This table compares the key features of the two primary tautomers of benzotriazole.

Reaction Pathways of N-Substituted Benzotriazoles with Nucleophiles and Electrophiles

N-substituted benzotriazoles are versatile intermediates that undergo a wide range of reactions with both nucleophiles and electrophiles. acs.orgacs.org

Reactions with Nucleophiles:

A common reaction pathway involves the nucleophilic displacement of the benzotriazolyl group. psu.edu As a good leaving group, the benzotriazole anion can be readily substituted by a variety of nucleophiles, including carbanions, amines, alkoxides, and thiolates. This reactivity is fundamental to the use of benzotriazole derivatives in synthetic chemistry. nih.gov For instance, 1-(benzotriazol-1-yl)-1-chloroalkanes, formed from the reaction of benzotriazole with aldehydes and thionyl chloride, readily undergo nucleophilic substitution of the chlorine atom. rsc.org

Reactions with Electrophiles:

N-substituted benzotriazoles can also react with electrophiles. Deprotonation of the carbon atom alpha to the benzotriazolyl group can generate a carbanion, which can then react with various electrophiles. ufl.edu This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, N-benzylbenzotriazole can be converted into its corresponding carbanion by treatment with lithium, which then reacts with diverse electrophiles to yield the corresponding products in good yields. acs.org

The following table provides examples of reactions of N-substituted benzotriazoles:

| Reactant Type | Reagent | Product Type |

| N-(α-chloroalkyl)benzotriazole | Nucleophile (e.g., R₂NH) | N-(α-aminoalkyl)benzotriazole |

| N-Alkylbenzotriazole | Strong Base (e.g., LDA), then Electrophile (e.g., R-X) | α-Substituted N-alkylbenzotriazole |

| N-Acylbenzotriazole | Amine (R'NH₂) | Amide (R-CO-NHR') |

This table summarizes some of the key reaction pathways for N-substituted benzotriazoles.

Mechanistic Aspects of Benzotriazole Degradation Processes in Chemical Systems

Benzotriazole and its derivatives are known to be persistent in the environment, leading to significant research into their degradation pathways. k-state.edu Various chemical degradation processes have been investigated, including advanced oxidation processes (AOPs) and photodegradation. researchgate.netnih.gov

Advanced Oxidation Processes (AOPs):

AOPs that generate highly reactive species like hydroxyl radicals (•OH) are effective in degrading benzotriazoles. nih.gov The reaction of •OH with 1H-benzotriazole primarily proceeds via addition reactions. nih.gov Theoretical calculations have shown that this leads to the formation of hydroxylated intermediates, such as 7-hydroxy-1H-benzotriazole and 4-hydroxy-benzotriazoles. nih.gov These intermediates can undergo further oxidation to form dihydroxy and dione (B5365651) derivatives, eventually leading to ring opening and the formation of smaller molecules like 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov

Photodegradation:

UV irradiation can also lead to the degradation of benzotriazole, particularly at pH values below 7. nih.gov This process does not typically result in complete mineralization but rather transforms benzotriazole into other compounds. nih.gov Identified degradation products from the photochemical degradation of benzotriazole include aniline (B41778) and phenazine. nih.gov The degradation of benzotriazole can also be influenced by the presence of photosensitizers like TiO₂. researchgate.net

The degradation of benzotriazole often follows pseudo-first-order kinetics. researchgate.netrsc.org The degradation pathways can involve hydroxylation, triazole ring opening, and benzene ring opening. rsc.orgrsc.org

| Degradation Method | Key Reactive Species | Major Transformation Products |

| UV/Chlorination | Hydroxyl radicals, Reactive chlorine species | Chlorinated and hydroxylated intermediates |

| UV/H₂O₂ (AOP) | Hydroxyl radicals (•OH) | Hydroxylated benzotriazoles, Ring-opened products nih.gov |

| UV Irradiation | - | Aniline, Phenazine nih.gov |

| Sulfate Radical-based AOP | Sulfate radicals (SO₄•⁻) | Various intermediates leading to mineralization tandfonline.com |

This table outlines different chemical degradation methods for benzotriazole and their key features.

Applications of 1 Formamidomethyl 1h Benzotriazole and Its Analogues in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Auxiliary in Carbon-Carbon Bond Formation

While direct studies on 1-(Formamidomethyl)-1H-benzotriazole in carbon-carbon bond formation are not extensively documented, the broader class of N-(α-amidoalkyl)benzotriazoles, to which it belongs, are powerful reagents for amidoalkylation of carbanions. semanticscholar.orgacs.org These reactions provide an efficient pathway to construct new carbon-carbon bonds, leading to a variety of functionalized amide structures.

The general strategy involves the reaction of an N-(α-amidoalkyl)benzotriazole with a CH-acidic compound in the presence of a base. The benzotriazole (B28993) moiety acts as a superb leaving group, facilitating the nucleophilic attack by the carbanion generated from the CH-acid. This methodology has been successfully applied to a range of carbon nucleophiles.

For instance, N-(α-amidoalkyl)benzotriazoles react readily with nitroalkanes, which possess acidic α-protons. semanticscholar.org The reaction, typically carried out in a solvent like DMF with a base to generate the nitronate anion, yields β-nitroalkyl amides. semanticscholar.org These products are valuable synthetic intermediates, as the nitro group can be further transformed into other functional groups, such as amines or carbonyls.

The scope of this transformation is demonstrated in the table below, showcasing the versatility of N-(α-amidoalkyl)benzotriazole analogues in reacting with various nitroalkanes.

Table 1: Amidoalkylation of Nitroalkanes using N-(α-Amidoalkyl)benzotriazole Analogues semanticscholar.org

| N-(α-Amidoalkyl)benzotriazole Derivative (R¹, R²) | Nitroalkane (R³, R⁴) | Product (β-Nitroalkyl amide) | Yield (%) |

|---|---|---|---|

| R¹=Ph, R²=H | CH₃NO₂ | PhCONHCH₂CH₂NO₂ | 96 |

| R¹=Ph, R²=H | CH₃CH₂NO₂ | PhCONHCH₂CH(CH₃)NO₂ | 89 |

| R¹=Ph, R²=H | (CH₃)₂CHNO₂ | PhCONHCH₂C(CH₃)₂NO₂ | 83 |

| R¹=CH₃, R²=Ph | CH₃CH₂NO₂ | CH₃CONHCH(Ph)CH(CH₃)NO₂ | 78 |

Similarly, other carbon nucleophiles derived from active methylene (B1212753) compounds like malonic esters, β-ketoesters, and nitriles can be effectively amidoalkylated using this methodology, highlighting the role of benzotriazole as a key synthetic auxiliary in forging new C-C bonds. acs.org

Applications in the Construction of Carbon-Nitrogen Bonds

The benzotriazole group is an excellent leaving group, making N-substituted benzotriazoles, including this compound and its analogues, effective reagents for the formation of carbon-nitrogen bonds. thieme-connect.com These compounds can be considered as stable synthetic equivalents of reactive N-acyliminium ions or their precursors.

The reaction of N-(α-amidoalkyl)benzotriazoles with nitrogen nucleophiles provides a direct route to various α-functionalized amides. For example, treatment of these reagents with primary or secondary amines leads to the formation of N,N'-acetal-type structures or α-aminoalkyl amides upon displacement of the benzotriazole group.

This reactivity is particularly useful in the synthesis of complex nitrogen-containing molecules. The general reaction can be represented as: R¹CONH-CH(R²)-Bt + HNR³R⁴ → R¹CONH-CH(R²)-NR³R⁴ + BtH

This transformation allows for the introduction of an amidoalkyl group onto a nitrogen atom, a common structural motif in many biologically active compounds and pharmaceuticals. The mild reaction conditions and the stability of the benzotriazole-based reagents make this a highly attractive method for C-N bond construction.

Synthetic Utility in Heterocyclic Compound Synthesis

Benzotriazole and its derivatives are extensively used as auxiliaries in the synthesis of a wide array of heterocyclic compounds. ethernet.edu.et The ability of the benzotriazolyl group to be easily introduced and subsequently displaced by various nucleophiles makes it a powerful tool for ring construction.

While specific examples employing this compound for monocyclic heterocycle synthesis are not prevalent in the literature, the general strategies involving its analogues are well-established. N-(α-Amidoalkyl)benzotriazoles can serve as precursors to N-acyliminium ions, which are potent electrophiles for intramolecular cyclization reactions.

For instance, a substrate containing a nucleophilic moiety (such as a hydroxyl, amino, or thiol group) tethered to the amide nitrogen or the alkyl chain of an N-(α-amidoalkyl)benzotriazole can undergo intramolecular cyclization upon activation with a Lewis acid. The displacement of the benzotriazole group by the internal nucleophile leads to the formation of a new heterocyclic ring. This approach has been utilized for the synthesis of various five- and six-membered nitrogen and oxygen-containing heterocycles.

The utility of benzotriazole-mediated reactions extends to the construction of more complex bicyclic and fused heterocyclic systems. Intramolecular amidoalkylation of aromatic and heteroaromatic rings is a key strategy in this context.

An N-(α-amidoalkyl)benzotriazole derivative, where the amide part is linked to an aromatic ring (e.g., a phenyl or indole (B1671886) group), can undergo intramolecular electrophilic substitution. Upon treatment with a suitable acid catalyst, the N-acyliminium ion intermediate is generated, which then attacks the aromatic ring to form a new fused ring system. This methodology provides access to important heterocyclic cores like tetrahydroquinolines and other related structures, which are common in natural products and pharmaceuticals. nih.gov

Participation in Multicomponent Reactions, Including Mannich-Type Processes

This compound is itself a product of a multicomponent reaction (MCR) involving benzotriazole, formaldehyde (B43269), and formamide (B127407). More broadly, the synthesis of N-(α-amidoalkyl)benzotriazoles is a classic example of a three-component condensation. semanticscholar.org These stable, isolable compounds serve as versatile intermediates that can be employed in subsequent transformations, effectively acting as storable equivalents of the products from a Mannich-type reaction.

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde and a primary or secondary amine. nih.gov The amidoalkylation reactions using N-(α-amidoalkyl)benzotriazoles are considered a valuable alternative to the classical Mannich reaction. semanticscholar.org They offer several advantages, including the use of stable, crystalline reagents and often milder reaction conditions.

The reaction of benzotriazole with an aldehyde and a primary amine can lead to various adducts depending on the stoichiometry of the reactants. rsc.org These adducts, which are analogues of this compound, can then react with nucleophiles like Grignard reagents or cyanide, demonstrating their utility as platforms for further molecular diversification in a sequential MCR-like fashion. rsc.org

Reagent Role in Acylation, Amidation, and Related Functionalization Reactions

N-acylbenzotriazoles are widely recognized as efficient, neutral acylating agents. organic-chemistry.orgresearchgate.net While this compound is an amidoalkylating agent, its close analogue, N-formylbenzotriazole (Bt-CHO), is an excellent formylating agent. enamine.net N-formylbenzotriazole is a stable, crystalline solid that can effectively formylate a wide range of nucleophiles, including amines and alcohols, under mild conditions. enamine.net

The general utility of N-acylbenzotriazoles in amidation reactions is particularly noteworthy. They react with ammonia, primary amines, and secondary amines to afford primary, secondary, and tertiary amides, respectively, in high yields. organic-chemistry.orgacs.org This method avoids the use of harsh reagents like acyl chlorides and the often exothermic nature of such reactions.

Table 2: Amidation of Amines using N-Acylbenzotriazole Analogues acs.org

| N-Acylbenzotriazole (R-CO-Bt) | Amine | Product (Amide) | Yield (%) |

|---|---|---|---|

| Ph-CO-Bt | NH₃ (aq) | Ph-CONH₂ | 95 |

| Ph-CO-Bt | n-BuNH₂ | Ph-CONH-n-Bu | 98 |

| Ph-CO-Bt | Piperidine | Ph-CO-N(CH₂)₅ | 96 |

| CH₃(CH₂)₆-CO-Bt | Benzylamine | CH₃(CH₂)₆-CONHCH₂Ph | 92 |

The benzotriazole moiety serves as an efficient activating group for the carbonyl carbon, and the byproduct, benzotriazole, is easily removed during workup, often by a simple aqueous wash. This methodology has proven to be robust and applicable to a wide range of substrates, including the synthesis of α-hydroxyamides and perfluoroalkylated amides. organic-chemistry.org

Precursor for the Generation of Reactive Intermediates (e.g., Isocyanides)

This compound serves as a stable and convenient precursor for the synthesis of the highly reactive intermediate, 1-(isocyanomethyl)-1H-benzotriazole. This transformation is achieved through a dehydration reaction, a common strategy for converting N-substituted formamides into their corresponding isocyanides. researchgate.netthieme-connect.com The resulting isocyanide is a valuable synthon in organic chemistry, particularly in multicomponent reactions.

The generation of α-(benzotriazol-1-yl)alkyl isocyanides is accomplished by the chemical dehydration of adducts formed from benzotriazole, an aldehyde, and formamide. rsc.org In the specific case of 1-(isocyanomethyl)-1H-benzotriazole, the precursor this compound is the adduct derived from formaldehyde.

Several reagent systems are effective for this dehydration, offering various conditions from classical methods to more sustainable, modern protocols. The choice of dehydrating agent can be tailored based on substrate compatibility, desired reaction time, and green chemistry considerations.

Key methods for the dehydration of N-substituted formamides, applicable to this compound, include:

Phosphorus Oxychloride (POCl₃): This is a widely used and effective reagent for formamide dehydration. nih.gov Typically, a tertiary amine base such as triethylamine (B128534) or pyridine (B92270) is used to neutralize the acidic byproducts. nih.gov Recent advancements have demonstrated that using triethylamine as both the base and the solvent can lead to a highly efficient, rapid, and more sustainable process, yielding the desired isocyanide in minutes with excellent purity. nih.gov

Triphenylphosphine (B44618) (PPh₃) and Iodine (I₂): This combination provides a mild and convenient method for synthesizing isocyanides from formamides under ambient conditions. thieme-connect.com The reaction, conducted in the presence of a tertiary amine, proceeds with high efficiency and is tolerant of various functional groups. thieme-connect.com

p-Toluenesulfonyl Chloride (p-TsCl): In the presence of a base like pyridine, p-TsCl can also be employed as a dehydrating agent. researchgate.net This method is a classic approach to isocyanide synthesis from formamide precursors.

The following interactive table summarizes various reagent systems and conditions reported for the dehydration of N-substituted formamides to isocyanides, which are applicable to this compound.

| Dehydrating Reagent System | Base/Solvent | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Triethylamine (as solvent) | < 5 minutes | Extremely rapid, high yield, high purity, minimal waste | nih.gov |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Triethylamine / Dichloromethane | ~ 1 hour | Mild conditions, readily available reagents, good yields | thieme-connect.com |

| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine | ~ 2 hours | Classic, well-established method | nih.gov |

Once generated, 1-(isocyanomethyl)-1H-benzotriazole acts as a versatile reactive intermediate. Its utility is demonstrated in various synthetic applications, including multicomponent reactions like the Ugi and Passerini reactions, where the isocyanide functional group's unique reactivity is harnessed to construct complex molecular scaffolds.

Computational and Theoretical Chemistry Studies of 1 Formamidomethyl 1h Benzotriazole and 1h Benzotriazole Scaffolds

Electronic Structure and Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of 1H-benzotriazole has been a subject of interest in understanding its reactivity and spectroscopic properties. The distribution of electrons within the molecule and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its chemical behavior.

Theoretical calculations have been employed to determine the energies of these frontier orbitals. For instance, in a study of 1H-benzotriazole aceto-hydrazide, a derivative of 1H-benzotriazole, the HOMO and LUMO energies were calculated to be -0.179748 eV and -0.098578 eV, respectively jocpr.com. The analysis revealed that the HOMO is primarily localized on the amide group, while the LUMO is centered on the 1H-benzotriazole moiety jocpr.com. This distribution suggests that the benzotriazole (B28993) ring is the likely site for accepting electrons in a chemical reaction.

Further studies on N-substituted benzotriazoles have shown that the electronic structure is influenced by the nature and position of the substituent. The conjugation effects between the benzene (B151609) and triazole rings play a significant role in the stability of the molecule. It has been observed that 2H-benzotriazoles are stabilized by ring conjugation, whereas 1H-benzotriazoles are destabilized researchgate.net.

The table below summarizes the calculated frontier molecular orbital energies for a related 1H-benzotriazole derivative.

| Molecular Orbital | Energy (eV) |

| HOMO | -0.179748 |

| LUMO | -0.098578 |

| Data for 1H-benzotriazole aceto-hydrazide jocpr.com |

Quantum Chemical Calculations of Tautomeric Stability and Interconversion Barriers

Benzotriazole exists in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. The relative stability of these tautomers has been extensively investigated using various quantum chemical methods. The 1H-tautomer is generally considered to be the more stable and predominant form in both the gas phase and in solution at room temperature nih.gov.

Different computational methods have sometimes yielded conflicting results regarding the most stable tautomer, highlighting the sensitivity of these calculations to the level of theory and basis set used. For example, Hartree-Fock (HF) methods tend to favor the 1H-tautomer, while second-order Møller-Plesset perturbation theory (MP2) calculations have shown a preference for the 2H-tautomer researchgate.netresearchgate.net. However, when zero-point energy corrections are included, methods like B3LYP and coupled cluster theory also predict the 1H-tautomer to be more stable researchgate.netresearchgate.net.

The energy barrier for the interconversion between the two tautomers is a crucial parameter. In solution, the barrier to prototropy in benzotriazole has been determined to be 10.8 kcal/mol at 294 K using dynamic 13C NMR spectroscopy, a finding supported by theoretical calculations ru.nl.

The following table presents the relative stability of 1H- and 2H-benzotriazole as predicted by different computational methods.

| Computational Method | Basis Set | More Stable Tautomer |

| Hartree-Fock (HF) | Various | 1H-benzotriazole |

| MP2 | Various | 2H-benzotriazole |

| B3LYP (with ZPE) | aug-cc-pVTZ | 1H-benzotriazole |

| Coupled Cluster (with ZPE) | Various | 1H-benzotriazole |

| ZPE: Zero-Point Energy researchgate.netresearchgate.net |

Theoretical Prediction of Spectroscopic Signatures (e.g., UV-Vis Absorption and Emission Spectra)

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For 1H-benzotriazole, theoretical calculations have been used to assign vibrational frequencies and to understand its electronic transitions.

The rotationally resolved excitation spectrum of the S1 ← S0 transition in the gas phase has been a subject of detailed study. Interestingly, while quantum chemical calculations predict 1H-benzotriazole to be more stable, the observed S1 ← S0 transition in a jet-cooled expansion has been assigned to the 2H-tautomer researchgate.net. This highlights a case where the less stable tautomer is the one observed electronically, a phenomenon that can be influenced by the specific conditions of the experiment. The lifetime of the S1 state of 2H-benzotriazole has been determined to be approximately 1.1 ns researchgate.net.

Theoretical calculations of NMR chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital) have also been performed for 1H-benzotriazole, providing a solid basis for the assignment of experimental 1H, 13C, and 15N NMR spectra ru.nl.

Computational Modeling of Reaction Mechanisms, Transition States, and Reaction Energetics

Computational modeling provides deep insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and the calculation of reaction energetics. For 1H-benzotriazole, theoretical studies have elucidated its degradation pathways in advanced oxidation processes.

The reaction of 1H-benzotriazole with hydroxyl radicals (•OH) has been investigated using theoretical calculation methods. These studies indicate that addition reactions are the primary pathway for the degradation of 1H-benzotriazole initiated by •OH ru.nl. The total rate constant for the reaction of 1H-benzotriazole with •OH at 298 K has been calculated to be 8.26 × 10⁹ M⁻¹ s⁻¹ ru.nl.

These computational models have also identified the major transformation products, such as 7-hydroxy-1H-benzotriazole and 4-hydroxy-benzotriazoles, and subsequent products like 4,7-dihydroxy-1H-benzotriazole and 1,2,3-triazole-4,5-dicarboxylic acid, which are consistent with experimental observations ru.nl.

The table below summarizes the calculated rate constant for the reaction of 1H-benzotriazole with hydroxyl radicals.

| Reactant | Rate Constant at 298 K (M⁻¹ s⁻¹) |

| 1H-Benzotriazole + •OH | 8.26 × 10⁹ |

| Data from theoretical calculations ru.nl |

Theoretical Insights into Molecular Interactions

Theoretical studies have been crucial in understanding the non-covalent interactions of 1H-benzotriazole, which are vital for its applications, such as in corrosion inhibition and crystal engineering.

Computational studies have explored the hydrogen bonding interactions of 1H-benzotriazole. In a co-crystal of 1H-benzotriazole and tetrafluoroterephthalic acid, Density Functional Theory (DFT) calculations were used to predict the molecular structure and analyze the hydrogen bonding interactions currentopinion.be. Quantum theory of atoms in molecules (QTAIM) and reduced density gradient (RDG) analyses indicated that the hydrogen bonds in this co-crystal are of moderate strength currentopinion.be. Natural bond orbital (NBO) analysis further elucidated the specific orbital interactions responsible for these weak interactions currentopinion.be.

Molecular docking studies, a form of computational modeling, have also been used to investigate the interactions of benzotriazole derivatives with biological macromolecules. For instance, the docking of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide with Staphylococcus aureus tyrosyl t-RNA synthetase revealed a binding energy of -8.9 Kcal/mol, indicating a strong interaction.

The following table provides examples of calculated interaction energies for hydrogen bonds involving 1H-benzotriazole in a co-crystal system.

| Hydrogen Bond Interaction | Interaction Energy (kcal/mol) |

| LP(N19)→σ(O5-H7) | 26.76 |

| LP(O9)→σ(N21-H22) | 6.69 |

| LP(F1)→σ*(C24-H25) | 6.05 |

| Data from NBO analysis of a 1H-benzotriazole co-crystal currentopinion.be |

Emerging Research Directions and Future Outlook in 1 Formamidomethyl 1h Benzotriazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 1-(Formamidomethyl)-1H-benzotriazole and related N-(α-amidoalkyl)benzotriazoles involves the condensation of benzotriazole (B28993), an aldehyde (such as formaldehyde), and an amide (like formamide), typically with azeotropic removal of water. semanticscholar.org While effective, current research is pushing towards more environmentally benign and efficient synthetic strategies.

Future methodologies are expected to focus on green chemistry principles. This includes the exploration of:

Microwave-assisted synthesis: This technique has the potential to dramatically reduce reaction times and improve yields for benzotriazole derivatives.

Solvent-free reactions: Performing the condensation under solvent-free or mechanochemical (ball-milling) conditions would minimize solvent waste, aligning with green chemistry goals. nih.gov

Reusable catalysts: Investigating solid-supported acid catalysts could simplify purification processes and allow for catalyst recycling, reducing both cost and environmental impact.

A comparison of conventional and potential sustainable methods is outlined below:

| Parameter | Conventional Method | Emerging Sustainable Methods |

| Energy Source | Thermal Heating (Reflux) | Microwave Irradiation, Mechanical Grinding |

| Solvent Use | Toluene for azeotropic removal | Minimal or no solvent |

| Reaction Time | Several hours | Minutes to a few hours |

| Work-up | Solvent evaporation, chromatography | Simple filtration, minimal purification |

| Byproducts | Solvent waste | Significantly reduced waste |

By adopting these modern approaches, the synthesis of this compound can become more economical and sustainable, making it more accessible for broader applications.

Expanding the Scope of Benzotriazole-Mediated Transformations in Complex Molecule Synthesis

This compound serves as a stable, crystalline, and versatile reagent for amidoalkylation reactions. semanticscholar.orgacs.org The benzotriazole moiety acts as an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is central to its utility in constructing complex molecules.

The primary role of this compound is as a formamidomethylating agent. It reacts with carbanions generated from CH-acidic compounds, leading to the formation of new carbon-carbon bonds. Research has demonstrated its effectiveness with nucleophiles such as nitroalkanes, nitriles, and esters. semanticscholar.org

Future research is aimed at expanding the portfolio of nucleophiles that can be used in these transformations. Key areas of exploration include:

Organometallic Reagents: Expanding reactions to include a wider range of organozinc, organomagnesium, and organocuprate reagents to introduce more complex alkyl and aryl groups.

Enolates and Enamines: Developing stereoselective amidoalkylation reactions of ketone, aldehyde, and ester enolates to create chiral centers with high precision, a critical step in the synthesis of pharmaceuticals.

Heteroaromatic Compounds: Utilizing electron-rich heterocycles as nucleophiles to directly install the formamidomethyl group onto these important scaffolds, which are prevalent in medicinal chemistry. semanticscholar.org

The versatility of this benzotriazole-mediated approach provides a significant advantage over traditional Mannich reactions, offering milder conditions and broader substrate compatibility. semanticscholar.org

| Nucleophile Type | Example | Product Type | Potential Application |

| Nitroalkanes | Nitromethane | β-Nitroalkyl amide | Synthesis of β-amino acids |

| Nitriles | Phenylacetonitrile | β-Cyano amide | Precursor to functionalized amines |

| Esters | Diethyl malonate | Substituted malonic ester | Building block for complex synthesis |

| Alkynes | Phenylacetylene | Propargyl amide | Synthesis of nitrogen-containing heterocycles |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methodologies with continuous flow and automated platforms is a major trend in modern chemistry, offering enhanced safety, scalability, and reproducibility. The synthesis and application of this compound are well-suited for this transition.

The synthesis of the reagent itself can be adapted to a flow process, allowing for precise control over reaction temperature, time, and stoichiometry, which can lead to higher purity and yields. Furthermore, subsequent amidoalkylation reactions using this reagent can be performed in-line. For example, a flow stream containing a deprotonated nucleophile could be merged with a solution of this compound in a microreactor, allowing the typically exothermic substitution to be managed safely and efficiently. nih.gov

Potential advantages of a flow chemistry approach include:

Enhanced Safety: Small reactor volumes minimize the risks associated with handling reactive intermediates.

Scalability: Production can be scaled up by simply running the flow reactor for longer periods, avoiding the challenges of scaling up batch reactors.

Automation: Integration with automated platforms can enable rapid library synthesis for drug discovery, where various nucleophiles are systematically reacted with this compound to generate a diverse set of molecules for biological screening.

Advanced Spectroscopic and Structural Characterization Techniques for Novel Derivatives

As the scope of reactions involving this compound expands, the structural characterization of the resulting novel and often complex molecules becomes critical. While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are foundational, advanced methods are increasingly necessary for unambiguous structure elucidation. nih.govnih.gov

Future research will rely heavily on:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be essential for determining the connectivity of complex products, especially those with multiple stereocenters.

Single-Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure and absolute stereochemistry, which is crucial for understanding its biological activity. sapub.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) with chiral stationary phases will be vital for separating enantiomers and determining the enantiomeric excess of products from asymmetric synthesis.

These advanced analytical tools are indispensable for validating new synthetic methods and for providing the high-quality structural data required for regulatory approval in pharmaceutical development.

Predictive Computational Models for Rational Design of Benzotriazole-Based Reagents and Reactions

Computational chemistry is becoming an invaluable tool for accelerating the development of new reagents and reactions. In the context of this compound chemistry, predictive models can provide deep mechanistic insights and guide experimental design.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to model the reaction mechanism of amidoalkylation. bohrium.comsci-hub.se This allows researchers to calculate the energies of reactants, transition states, and products, helping to predict the feasibility of a proposed reaction and understand the origins of selectivity. researchgate.net

Molecular Docking: In the context of designing new bioactive molecules derived from this compound, docking studies can predict how these molecules will bind to biological targets like enzymes or receptors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By building models that correlate the structural features of different N-(α-amidoalkyl)benzotriazole reagents with their observed reactivity, researchers can rationally design new reagents with enhanced performance. For instance, models could predict how modifying the amide portion or the benzotriazole ring would affect the leaving group ability or stability of the reagent.

The synergy between computational prediction and experimental validation will enable a more rational and efficient approach to designing the next generation of benzotriazole-based reagents and expanding their application in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.